molecular formula C10H13Cl2N3 B2392306 1-Benzyl-1H-imidazol-4-amine dihydrochloride CAS No. 2230800-11-8

1-Benzyl-1H-imidazol-4-amine dihydrochloride

Cat. No.: B2392306
CAS No.: 2230800-11-8
M. Wt: 246.14
InChI Key: NAULCWZHPKDXCG-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C10H11N3.2ClH. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the imine, which then cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidized imidazole derivatives.
  • Reduced imidazole products.
  • Substituted imidazole compounds with different functional groups.

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Similar in structure but lacks the amine group at the 4-position.

    4-Amino-1H-imidazole: Similar in structure but lacks the benzyl group at the 1-position.

    1-Benzyl-2-methyl-1H-imidazole: Similar in structure but has a methyl group at the 2-position instead of an amine group at the 4-position.

Uniqueness: 1-Benzyl-1H-imidazol-4-amine dihydrochloride is unique due to the presence of both the benzyl group at the 1-position and the amine group at the 4-position, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

1-benzylimidazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9;;/h1-5,7-8H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAULCWZHPKDXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-11-8
Record name 1-benzyl-1H-imidazol-4-amine dihydrochloride
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